N-cycloheptyl-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
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Overview
Description
N-cycloheptyl-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound has a molecular formula of C₁₇H₂₂N₄OS and a molecular weight of 330.45 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves the reaction of a cycloheptylamine derivative with a triazole derivative under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in an inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols, and halides; reactions are often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted triazole derivatives .
Scientific Research Applications
N-cycloheptyl-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-cycloheptyl-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-cycloheptyl-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
- N-cycloheptyl-2-{[4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Uniqueness
N-cycloheptyl-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is unique due to its specific structural features, such as the cycloheptyl group and the phenyl-substituted triazole ring. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .
Properties
IUPAC Name |
N-cycloheptyl-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS/c22-16(19-14-8-4-1-2-5-9-14)12-23-17-20-18-13-21(17)15-10-6-3-7-11-15/h3,6-7,10-11,13-14H,1-2,4-5,8-9,12H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLLCDAFLQCEBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CSC2=NN=CN2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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